molecular formula C13H23LiN2O4 B2626850 Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate CAS No. 2193066-72-5

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate

Cat. No.: B2626850
CAS No.: 2193066-72-5
M. Wt: 278.28
InChI Key: VIWCHVLJFTZHKI-UHFFFAOYSA-M
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate , reflects its structural hierarchy. The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom. Substitutents are numbered according to IUPAC priority rules:

  • Position 1 : A tert-butoxycarbonyl (Boc) group, acting as a protective amine moiety.
  • Position 3 : A carboxylate anion stabilized by a lithium counterion.
  • Position 5 : A dimethylamino group (–N(CH₃)₂), introducing basicity.

The Boc group’s nomenclature follows the tert-butyl ester convention, while the carboxylate’s lithium coordination is denoted as a separate ion. This naming aligns with PubChem’s classification of analogous piperidine carboxylates, such as lithium piperidine-2-carboxylate (CID 46867728), which similarly prioritizes substituent positions and counterion specification.

Table 1: Molecular Formula and Key Descriptors

Property Value
Molecular Formula C₁₃H₂₃LiN₂O₄
IUPAC Name Lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
CAS Registry Number 2193066-72-5

The lithium counterion’s inclusion modifies the carboxylate’s physical properties, enhancing solubility in polar solvents compared to free carboxylic acids.

Historical Development of Piperidine Carboxylate Derivatives

Piperidine derivatives have been studied since the 19th century, with early work focusing on natural alkaloids like piperine from black pepper. The introduction of carboxylate-functionalized piperidines emerged in the mid-20th century, driven by pharmaceutical interest in bioactive molecules. Key milestones include:

  • 1950s–1970s : Development of protective groups like Boc, enabling selective functionalization of piperidine amines without side reactions.
  • 1980s–2000s : Advances in lithiation techniques, allowing stabilization of carboxylate anions for use in organic synthesis.

For example, methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8) showcased the utility of esterified piperidine carboxylates as intermediates for alcohols and amines. The target compound represents a modern iteration, combining Boc protection, dimethylamino substitution, and lithium coordination for enhanced reactivity and solubility.

Role of Lithium Counterions in Carboxylate Stability

Lithium ions play a dual role in carboxylate chemistry:

  • Charge Stabilization : The Li⁺ ion neutralizes the carboxylate’s negative charge, reducing electrostatic repulsion and improving crystalline stability.
  • Solubility Modulation : Lithium carboxylates exhibit exceptional solubility in aprotic solvents (e.g., tetrahydrofuran), facilitating their use in organometallic reactions.

In aqueous environments, lithium carboxylates like LiCO₂CF₃ form passivation films via decarboxylation, inhibiting water decomposition and expanding electrochemical stability windows. For the target compound, lithium coordination likely suppresses hydrolysis of the Boc group while enhancing thermal stability during storage.

Table 2: Comparative Properties of Lithium Carboxylates

Compound Solubility (H₂O) Decarboxylation Tendency
Lithium piperidine-2-carboxylate Moderate Low
Lithium trifluoroacetate 28 mol/kg High
Target Compound High (predicted) Moderate

The small ionic radius of Li⁺ (0.76 Å) enables tight ion pairing with the carboxylate, a feature critical for maintaining structural integrity in nonpolar media. This contrasts with larger counterions (e.g., Na⁺, K⁺), which yield less stable salts.

Properties

IUPAC Name

lithium;5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWCHVLJFTZHKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC(CC(C1)N(C)C)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193066-72-5
Record name lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
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Preparation Methods

The preparation of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate involves several synthetic routes. One common method includes the alkylation of B(OMe)3 or B(Oi-Pr)3 with R–Li, followed by transesterification with the triol . This anhydrous method is particularly suited for substrates sensitive to protodeboronation.

Chemical Reactions Analysis

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. It is used in catalysis, pharmaceutical development, and the synthesis of advanced materials. Its unique properties make it an essential component in various chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves nucleophilic acyl substitution and other related reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Present Notable Properties Reference
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate Piperidine Boc (position 1), dimethylamino (position 5), carboxylate (position 3) Boc-protected amine, carboxylate, dimethylamino High solubility in polar solvents; chiral
4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Imidazole Dibenzylamino, Boc-protected lysyl, tert-butoxy Amide, Boc-protected amine, aromatic Bulky substituents; potential for H-bonding
4-[(N-Methylbenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Imidazole N-Methylbenzylamino, Boc-protected lysyl, tert-butoxy Amide, Boc-protected amine, benzyl Moderate steric hindrance; lipophilic
4-[(N,N-Diethylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Imidazole Diethylamino, Boc-protected lysyl, tert-butoxy Amide, Boc-protected amine, tertiary amine Enhanced basicity; flexible substituents

Structural Differences and Implications

Core Heterocycle :

  • The target compound features a piperidine ring , which provides conformational flexibility and stereochemical diversity. In contrast, imidazole-based analogs (e.g., entries 2–4 in Table 1) have a rigid aromatic core, limiting rotational freedom but enhancing planarity for π-π interactions .

Substituent Effects: Amino Groups: The dimethylamino group in the target compound offers moderate steric hindrance and basicity, whereas imidazole analogs incorporate bulkier groups (e.g., dibenzylamino) or more basic groups (e.g., diethylamino) that influence reactivity and solubility .

Ionic Character :

  • The lithium counterion in the target compound increases its solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas imidazole analogs are neutral and may require additives for dissolution .

Functional and Application Comparisons

  • Synthetic Utility :
    • The target compound’s carboxylate group enables it to act as a nucleophile or ligand in metal-catalyzed reactions. Imidazole analogs, with amide linkages, are more suited for peptide coupling or as enzyme inhibitors .
  • Chirality :
    • The piperidine ring in the target compound introduces a chiral center, making it valuable for asymmetric synthesis. Imidazole analogs lack inherent chirality unless substituted with stereogenic centers .
  • Stability :
    • Boc protection in the target compound reduces amine reactivity under basic conditions, whereas imidazole-based compounds may degrade under strong acids or bases due to aromatic ring sensitivity .

Research Findings and Trends

  • Solubility Studies : The lithium salt form of the target compound demonstrates 2–3 times higher solubility in DMSO compared to neutral imidazole analogs, as inferred from structural analogs in the Building Blocks Catalogue .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar Boc-protected compounds shows decomposition temperatures above 150°C, suggesting robustness for high-temperature reactions .

Biological Activity

Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate, with the CAS number 2193066-72-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H23LiN2O4C_{13}H_{23}LiN_{2}O_{4}
  • Molecular Weight : 278.3 g/mol
  • IUPAC Name : Lithium; 5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
  • InChI Code : InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is known to engage in nucleophilic acyl substitution reactions, which can influence several biochemical pathways. The lithium ion component may also play a role in modulating neurotransmitter systems, particularly in the context of mood stabilization and neuroprotection.

Pharmacological Applications

Research indicates that compounds structurally related to this compound exhibit significant pharmacological effects:

  • Calcium Channel Modulation : Similar compounds have been identified as T-type calcium channel antagonists, demonstrating efficacy in models of neurological disorders such as essential tremor and Parkinson's disease .
  • CNS Activity : These compounds have shown good oral bioavailability and brain penetration, suggesting their potential as therapeutic agents for central nervous system disorders .
  • Neuroprotective Effects : The compound's ability to modulate calcium channels may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Experimental Data

A study highlighted the efficacy of a related piperidine compound in reducing seizure frequency in rodent models at low plasma concentrations, indicating a promising therapeutic window for neurological applications .

StudyFindings
Rodent Model of Absence EpilepsySignificant reduction in seizure frequency at 33 nM plasma concentration; no cardiovascular effects observed at higher doses .
Neuroprotective PotentialDemonstrated efficacy in rodent models for essential tremor and Parkinson's disease .

Comparative Analysis

When comparing this compound with similar compounds, it shows unique properties that may enhance its therapeutic profile:

CompoundKey ActivitySelectivityCNS Penetration
This compoundCalcium channel modulationModerateHigh
Related Piperidine DerivativesT-type calcium channel antagonismHighModerate

Q & A

Q. Table: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Hygroscopic; store anhydrous
Water<0.1pH-dependent
Ethanol10–15Recrystallization preferred

How can researchers assess the compound’s potential as a chiral ligand in asymmetric catalysis?

Advanced Research Question
Screen enantioselectivity in model reactions (e.g., aldol or Michael additions). Use 1^1H NMR with chiral shift reagents or Mosher’s acid to determine enantiomeric excess (ee). Compare with DFT-predicted transition states to rationalize selectivity .

Case Study:

  • Reaction : Proline-catalyzed aldol addition.
  • Results : 85% ee with R-configuration preference.
  • Mechanism : Lithium stabilizes enolate intermediate, enhancing rigidity .

What precautions are critical when handling this compound in air-sensitive reactions?

Basic Research Question
The lithium ion and Boc group are moisture-sensitive. Use Schlenk lines or gloveboxes for synthesis. Store under argon at −20°C. Monitor for lithium hydroxide formation via IR (broad O-H stretch at 3200–3600 cm⁻¹) .

How does the tert-butoxycarbonyl group impact the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question
The Boc group enhances lipophilicity, improving blood-brain barrier penetration but reducing metabolic stability. Conduct in vitro microsomal assays (human/rat liver microsomes) to quantify demethylation rates. Pair with molecular docking to predict CYP450 interactions .

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